molecular formula C11H19NO4 B8187366 tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B8187366
M. Wt: 229.27 g/mol
InChI Key: JZUYTENKZRHCGQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidine derivatives. It is characterized by the presence of a tert-butyl group, a methoxy group, and an azetidine ring. This compound is often used as a building block in organic synthesis due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of N-Boc-3-azetidineacetic acid with methyl iodide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted azetidine compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azetidine ring and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo cycloaddition reactions, forming stable adducts with various dipolarophiles .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its azetidine ring structure is less common compared to other heterocycles, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(12)7-9(13)15-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUYTENKZRHCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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